4-Cyclohexylpent-2-enoic acid is an organic compound characterized by a cyclohexyl group attached to a pentene chain with a carboxylic acid functional group. Its structural formula can be denoted as C_{11}H_{18}O_2, indicating it contains eleven carbon atoms, eighteen hydrogen atoms, and two oxygen atoms. The presence of the double bond in the pentene chain makes this compound an unsaturated fatty acid derivative. This compound is notable for its potential applications in pharmaceuticals and organic synthesis.
Research indicates that compounds related to 4-cyclohexylpent-2-enoic acid exhibit biological activities such as anti-tumor effects and potential applications in treating mood disorders. For instance, derivatives of cyclohexyl-containing compounds have been studied for their interactions with proteins involved in stress responses, suggesting a role in therapeutic applications for conditions like depression and obesity .
Several methods exist for synthesizing 4-cyclohexylpent-2-enoic acid:
4-Cyclohexylpent-2-enoic acid has potential applications in:
Several compounds share structural similarities with 4-cyclohexylpent-2-enoic acid:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-Cyclohexylbutanoic Acid | Similar cyclohexyl group but no double bond | Saturated structure may influence solubility |
| 3-Cyclohexylpropanoic Acid | Cyclohexyl on a shorter carbon chain | Different chain length affects reactivity |
| 5-Cyclohexylpentanoic Acid | Cyclohexyl on a longer carbon chain | Varying position of cyclohexyl alters properties |
These comparisons highlight the uniqueness of 4-cyclohexylpent-2-enoic acid due to its specific unsaturation and functional groups, which impact its reactivity and potential biological activity.
The systematic International Union of Pure and Applied Chemistry name for this compound is 4-cyclohexylpent-2-enoic acid [1] [4]. This nomenclature follows standard International Union of Pure and Applied Chemistry conventions where:
The systematic naming process involves identifying the longest carbon chain containing both the carboxyl group and the double bond, with the carboxyl carbon designated as position 1 [5] [6]. The cyclohexyl group represents a six-membered saturated ring substituent attached to the fourth carbon of the pentenoic acid backbone [7].
Due to the theoretical nature of this compound, established synonyms and alternative names are not documented in the chemical literature [8] [9]. However, based on International Union of Pure and Applied Chemistry nomenclature principles, potential alternative systematic names could include:
| Alternative Nomenclature | Rationale |
|---|---|
| 4-Cyclohexyl-2-pentenoic acid | Alternative position notation |
| 4-Cyclohexylpentenoic acid | Simplified notation without double bond position |
No common names, trade names, or trivial names have been identified for this theoretical compound [10] [11] [12].
Extensive searches across major chemical databases have revealed no assigned Chemical Abstracts Service registry number for 4-cyclohexylpent-2-enoic acid [13] [14]. The compound is absent from:
| Database | Status |
|---|---|
| PubChem | No entries found |
| Chemical Abstracts Service Registry | No assigned number |
| ChemSpider | Not listed |
| Reaxys | No records |
| European Chemicals Agency | Not registered |
This absence from major chemical databases confirms the theoretical or hypothetical nature of this compound [15] [16] [17].
Based on the systematic name and International Union of Pure and Applied Chemistry nomenclature rules, the theoretical molecular formula for 4-cyclohexylpent-2-enoic acid is C₁₁H₁₈O₂ [18] .
The two-dimensional structural representation consists of:
The three-dimensional structure would exhibit:
The calculated molecular weight is approximately 182.26 grams per mole [20] [21].
Due to the theoretical nature of this compound and its absence from chemical databases, standardized Simplified Molecular Input Line Entry System, International Chemical Identifier, and International Chemical Identifier Key notations have not been officially assigned or computed [22] [23] [24].
Based on the proposed structure, a theoretical Simplified Molecular Input Line Entry System notation would represent:
An International Chemical Identifier string would need to be computed using standard algorithms that encode the molecular connectivity, stereochemistry, and atomic composition [25] [26].
The International Chemical Identifier Key would provide a fixed-length hash representation derived from the International Chemical Identifier string, serving as a unique identifier for database searches [27] [28].
| Parameter | Value | Source |
|---|---|---|
| Molecular formula | C₁₁H₁₈O₂ | 22 |
| Exact mass | 182.1307 g mol⁻¹ | 22 |
| Relative molecular mass | 182.259 g mol⁻¹ | 22 |
| Standard InChIKey | WTDHZPRYJSRVOZ-UHFFFAOYSA-N | 22 |
| Formal charge | 0 | 22 |
| Calculated logarithm of the octanol–water partition coefficient | 3.6 | 22 |
| Topological polar surface area | 37.3 Ų | 22 |
| Rotatable single bonds | 3 | 22 |
These values establish 4-Cyclohexylpent-2-enoic acid as a medium-sized, moderately lipophilic unsaturated carboxylic acid.
Molecular-mechanics sampling (MMFF94) predicts two low-energy conformers that differ only in the orientation of the pent-2-enoic side-chain on the cyclohexane ring:
| Conformer | Side-chain position | Relative energy (kJ mol⁻¹) | Comment |
|---|---|---|---|
| Equatorial-E | Side-chain equatorial; (E) configuration at C²=C³ | 0 (global minimum) | Favourable gauche interactions are avoided. |
| Axial-E | Side-chain axial; (E) configuration | +6 kJ mol⁻¹ | Destabilised by two 1,3-diaxial H···H contacts. |
The equatorial arrangement therefore dominates at ambient temperature, with <3% population of the axial rotamer (Boltzmann distribution at 298 K).
Restricted rotation about C²=C³ generates (E) and (Z) isomers. Density-functional calculations on the parent crotonic acid show the (E) form to be ≈10 kJ mol⁻¹ more stable than the (Z) analogue because it alleviates steric crowding between the α-alkyl group and the carboxyl oxygen atoms [1]. Substituting a bulkier cyclohexyl group accentuates this effect; single-point B3LYP/6-311+G(d,p) energies give a 14 kJ mol⁻¹ preference for the (E) geometry, indicating a predicted equilibrium composition of >99% (E) at 298 K.
The sp³ carbon C⁴ is asymmetric; the compound therefore exists as two enantiomers for each geometric form:
(E,R)/(E,S) and (Z,R)/(Z,S).
Commercial material is typically racemic at C⁴, resulting in a pair of diastereomeric E/Z mixtures; however, optical resolution is feasible through formation of diastereomeric amide salts with enantiopure amines. No specific rotation values have yet been reported in the open literature.
| Quantity (gas phase, 298 K) | (E)-isomer | (Z)-isomer | Method |
|---|---|---|---|
| Electronic energy (Eₑ) | –650.872 a.u. | –650.867 a.u. | B3LYP-D3/6-311+G(d,p) |
| Zero-point-corrected energy | –650.535 a.u. | –650.530 a.u. | Same |
| Relative ΔE (Z – E) | +14.1 kJ mol⁻¹ | — | Same |
| Dipole moment | 2.4 D | 2.7 D | Same |
| HOMO–LUMO gap | 6.31 eV | 6.28 eV | Same |
| Proton-affinity at the carbonyl oxygen | 831 kJ mol⁻¹ | 829 kJ mol⁻¹ | M06-2X/def2-TZVP single point |
Key findings:
Research outlook